molecular formula C10H12O3 B1586191 Methyl 3-(3-hydroxyphenyl)propanoate CAS No. 61389-68-2

Methyl 3-(3-hydroxyphenyl)propanoate

Cat. No. B1586191
CAS RN: 61389-68-2
M. Wt: 180.2 g/mol
InChI Key: IIFOKIAATXLZIB-UHFFFAOYSA-N
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Description

“Methyl 3-(3-hydroxyphenyl)propanoate” is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .


Synthesis Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” has been synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification . A series of novel bio-sourced aliphatic–aromatic copolyesters were synthesized by melt copolymerization of M with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-hydroxyphenyl)propanoate” is represented by the formula C10H12O3 .


Chemical Reactions Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” has been involved in Aza-Michael addition reactions .


Physical And Chemical Properties Analysis

“Methyl 3-(3-hydroxyphenyl)propanoate” is a liquid at room temperature . Its molecular weight is 180.2 .

Scientific Research Applications

1. Application in Antioxidant Development

Methyl 3-(3-hydroxyphenyl)propanoate has been explored in the development of antioxidants. Huang et al. (2018) loaded Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate onto mesoporous silica nanoparticles, demonstrating its potential as an antioxidant for synthetic ester lubricant oil (Huang et al., 2018).

2. Inflammation Research

Inflammation research has also utilized this compound. Ren et al. (2021) isolated new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from Eucommia ulmoides Oliv. leaves, studying their anti-inflammatory activities (Ren et al., 2021).

3. Synthetic Chemistry

Methyl 3-(3-hydroxyphenyl)propanoate is significant in synthetic chemistry. Tye and Skinner (2002) describe the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, including discussions on imination strategies (Tye & Skinner, 2002).

4. Synthesis Process Improvement

The process of synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) Propionate, an antioxidant, has been studied for improvement. Huo Xiao-jian (2010) reported on enhancing the yield and quality of this process (Huo Xiao-jian, 2010).

5. Pharmaceutical Applications

In the pharmaceutical domain, Narsaiah and Kumar (2011) described an efficient asymmetric synthesis method for (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate (Narsaiah & Kumar, 2011).

6. Materials Science

Methyl 3-(3-hydroxyphenyl)propanoate finds applications in materials science as well. Yan (1999) studied its use in polyester as a flame retardant (Yan, 1999).

Safety And Hazards

When handling “Methyl 3-(3-hydroxyphenyl)propanoate”, it is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . It should not be released into the environment . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

Future Directions

“Methyl 3-(3-hydroxyphenyl)propanoate” shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It modulates RSA and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “Methyl 3-(3-hydroxyphenyl)propanoate” may represent a useful strategy for the medicinal plant cultivation .

properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOKIAATXLZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363765
Record name Methyl 3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-hydroxyphenyl)propanoate

CAS RN

61389-68-2
Record name Methyl 3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(3-hydroxyphenyl)propionate
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Synthesis routes and methods I

Procedure details

1 g of 3-hydroxy-benzenepropanoic acid is mixed in 20 ml of methanol and 8 drops of sulphuric acid, the reaction medium is taken to reflux for 2 hours then evaporated under reduced pressure and purified by chromatography eluting with an AcOEt/Cyclohexane mixture 50/50. 1.07 g of expected product is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (E)-methyl 3-(3-hydroxyphenyl)acrylate (15.8 g) in methanol (150 mL) was added 10% palladium-activated carbon (1.50 g) and, under a hydrogen atmosphere, the mixture was stirred at room temperature for 5 hr. The reaction mixture was filtered to remove palladium carbon, and the filtrate was evaporated under reduced pressure to give the title compound (16.0 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

20 ml of 10% hydrogen chloride-methanol was added to 1.64 g (10 mmol) of 3-hydroxycinnamic acid and the mixture was stirred at room temperature for one day. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed twice with water and dried (MgSO4). The solvent was distilled off. The residue was dissolved in 25 ml of methanol, 0.5 g of 10% palladium-carbon was added and the mixture was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=100:1 (v/v)) to obtain 1.75 g (9.71 mmol) of methyl 3-(3-hydroxyphenyl)propionate as a colorless oily substance. Its spectroscopic data are as follows:
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

10% Palladium on carbon (0.31 g) was added to a solution of trans-3-(3-hydroxyphenyl)acrylic acid methyl ester (31.0 g, 17.4 mmol) (prepared as described in Example 6A) in ethyl acetate (30 mL) at room temperature under a nitrogen atmosphere. The mixture was hydrogenated under a balloon pressure for 4 hours. The catalyst was filtered, and the filtrate was concentrated to dryness. Crude 3-(3-hydroxyphenyl)propionic acid methyl ester (3.16 g) was directly used in the next step.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Vı́zvárdi, S Toppet, GJ Hoornaert… - … of Photochemistry and …, 2000 - Elsevier
On irradiation of 4-phenoxybut-1-enes substituted with a carbomethoxy group in the arene, only the ortho compound 1 led to notable ortho photocycloaddition, while the meta …
Number of citations: 26 www.sciencedirect.com
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1990 - ACS Publications
N-[(Arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotri Page 1 240 J. Med. Chem. 33, 240-245 JV-[(Arylmethoxy)…
Number of citations: 67 pubs.acs.org
SP Brown, P Dransfield… - ABSTRACTS …, 2012 - ptemp-acs-86465354135.s3 …
Abbreviations of the solvents and reagents: CDCl3, deuterochloroform; DMSO-d6, hexadeuterodimethyl sulfoxide; AcOEt, ethyl acetate; MeOH, methanol; EtOH, ethanol; iPrOH, 2-…
R Galve, F Camps, F Sanchez-Baeza… - Analytical …, 2000 - ACS Publications
An immunoassay has been developed for trichlorophenol analysis on the basis of theoretical chemistry modeling studies. These data have allowed us to choose the optimum chemical …
Number of citations: 82 pubs.acs.org
WV Kandur, A Kao, D Vellucci, L Huang… - Organic & …, 2015 - pubs.rsc.org
The cross-linking Mass Spectrometry (XL-MS) technique has enormous potential for studying the interactions between proteins, and it can provide detailed structural information about …
Number of citations: 15 pubs.rsc.org
Z Li, C Liu, X Xu, W Shi, H Li, Y Dai, X Cai, W Huang… - Bioorganic …, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) is a potential target due to its function in enhancement of glucose-stimulated insulin secretion. Takeda’s compound 1 has robustly in vitro activity for …
Number of citations: 11 www.sciencedirect.com
J Liu, H Wang, S Wang, Q Xue, D Wang… - Journal of Labelled …, 2017 - Wiley Online Library
Fatty acids are myocardial metabolic agent for detecting myocardial ischemia and infraction. However, no 99m Tc‐labeled fatty acids had potential use in clinical practice. In this study, …
VF Roche, EB Roche, PK Lemcke… - Journal of medicinal …, 1990 - ACS Publications
Four novel racemic bridged hexahydroaporphine (1 and 2) and isoquinoline (3 and 4) analogues have beensynthesized in an attempt to generate bicyclic derivatives of the …
Number of citations: 2 pubs.acs.org
L Song, R Merceron, B Gracia… - Journal of Medicinal …, 2018 - ACS Publications
In recent years, thymidylate kinase (TMPK), an enzyme indispensable for bacterial DNA biosynthesis, has been pursued for the development of new antibacterial agents including …
Number of citations: 27 pubs.acs.org
CAAH Jones - 2021 - search.proquest.com
Catalysts capable of heterolytic silane activation have been utilized for the conversion of alkyl ethers to silyl ethers via CO bond cleavage. Previously reported systems for this …
Number of citations: 2 search.proquest.com

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